molecular formula C10H21NO B2549960 4-Amino-2-cyclohexylbutan-2-ol CAS No. 1368332-19-7

4-Amino-2-cyclohexylbutan-2-ol

Cat. No.: B2549960
CAS No.: 1368332-19-7
M. Wt: 171.284
InChI Key: RLXPHHPHRJZEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-cyclohexylbutan-2-ol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.284. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Synthesis in Biocatalysis

A systems biocatalysis approach combining aldolases and transaminases showcases the versatility of enzymes in synthesizing chiral compounds, highlighting the potential for creating complex molecules like 4-Amino-2-cyclohexylbutan-2-ol and its derivatives. This method leverages E. coli aldolase and selective transaminases, achieving high yields and selectivity with simple starting materials, illustrating the enzyme's ability to facilitate complex chemical transformations in a sustainable manner (Hernández et al., 2017).

Synthetic Chemistry and Foldamers

Research into oligomers containing residues of specific structural units, such as trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones derived from amino acids, opens pathways to novel foldamers. These studies provide a foundation for developing new classes of compounds with controlled peptide bond orientations, potentially including derivatives of this compound, contributing to advancements in materials science and drug development (Lucarini & Tomasini, 2001).

Biofuel Production

The engineered pathways in Escherichia coli for the production of biofuels, utilizing enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase, demonstrate how molecular engineering can optimize biofuel production processes. This research indicates the potential for creating biofuels from derivatives of this compound, offering a renewable energy source with high efficiency and yield (Bastian et al., 2011).

Computational Chemistry in Polymer Science

A study on the conformation and vibration frequencies of β-sheet of ɛ-Polylysine in vacuum using computational chemistry methods provides insights into the structural and vibrational characteristics of polymeric materials. This research could inform the design and synthesis of polymers incorporating this compound, enhancing our understanding of polymer science at the molecular level (Jia et al., 2009).

Natural Product Synthesis and Bioactivity

The isolation and characterization of 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata highlight the potential for discovering and synthesizing novel compounds with unique structural features and biological activities. This work underscores the importance of exploring natural products for compounds like this compound, which may possess therapeutic properties or serve as building blocks in synthetic chemistry (Guo et al., 2015).

Mechanism of Action

The mechanism of action of “4-Amino-2-cyclohexylbutan-2-ol” is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-amino-2-cyclohexylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPHHPHRJZEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.